![molecular formula C8H6F3NO2 B1248498 Methyl 4-(trifluoromethyl)picolinate CAS No. 455941-78-3](/img/structure/B1248498.png)
Methyl 4-(trifluoromethyl)picolinate
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Overview
Description
“Methyl 4-(trifluoromethyl)picolinate” is a chemical compound with the formula C8H6F3NO2 . It is a derivative of picolinic acid, which is a pyridine carboxylic acid . The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which can significantly affect the properties of the molecule .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(trifluoromethyl)picolinate” consists of a pyridine ring with a trifluoromethyl group and a methyl ester group attached . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .Physical And Chemical Properties Analysis
“Methyl 4-(trifluoromethyl)picolinate” has a molecular weight of 205.13 . It is expected to have high GI absorption and BBB permeability, and it is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.77 . More research is needed to provide a detailed analysis of its physical and chemical properties.Scientific Research Applications
Herbicidal Applications
“Methyl 4-(trifluoromethyl)picolinate” is a part of the picolinic acid and picolinate compounds, which are a remarkable class of synthetic auxin herbicides . In recent years, two new picolinate compounds, halauxifen-methyl (Arylex TM active) and florpyrauxifen-benzyl (Rinskor TM active), have been launched as novel herbicides .
Synthetic Auxin Herbicides
“Methyl 4-(trifluoromethyl)picolinate” could potentially be used as a lead structure in the discovery of novel synthetic auxin herbicides . A study demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Molecular Docking
Molecular docking analyses revealed that certain compounds docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . This suggests that “Methyl 4-(trifluoromethyl)picolinate” could potentially be used in molecular docking studies.
Structure-Activity Relationship Studies
“Methyl 4-(trifluoromethyl)picolinate” could potentially be used in structure-activity relationship (SAR) studies. An adaptive three-dimensional quantitative structure–activity relationship model was constructed from these IC 50 values to guide the next step of the synthetic strategy .
Chemical Synthesis
“Methyl 4-(trifluoromethyl)picolinate” could potentially be used in chemical synthesis . The compound could serve as a building block in the synthesis of more complex molecules.
Material Science
“Methyl 4-(trifluoromethyl)picolinate” could potentially be used in material science . The compound could serve as a precursor in the synthesis of new materials.
Safety and Hazards
“Methyl 4-(trifluoromethyl)picolinate” is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 4-(trifluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCIYNOPRUVFHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450878 |
Source
|
Record name | Methyl 4-(trifluoromethyl)picolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(trifluoromethyl)picolinate | |
CAS RN |
455941-78-3 |
Source
|
Record name | Methyl 4-(trifluoromethyl)picolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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